Home > Products > Screening Compounds P52221 > 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole - 897475-71-7

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

Catalog Number: EVT-3059041
CAS Number: 897475-71-7
Molecular Formula: C21H21N3O3S
Molecular Weight: 395.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: DBTFP-1 is a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation []. Computational studies (DFT and TD-DFT) reveal a lower band gap for DBTFP-1 compared to its counterpart DBTFP-2, suggesting increased intramolecular charge transfer []. This characteristic is linked to its notable antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans [].

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: Similar to DBTFP-1, DBTFP-2 is also a tri-fluorinated chalcone synthesized via Claisen-Schmidt condensation, differing only in the substitution on the phenyl ring attached to the propenone linker (trifluoromethoxy instead of trifluoromethyl) []. This subtle change impacts its electronic properties, leading to a larger band gap compared to DBTFP-1, and potentially influencing its antimicrobial activity [].

Relevance: DBTFP-2, like DBTFP-1, shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl core with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone []. The structural variation at the carbonyl group's alpha carbon further emphasizes the significance of substituent effects on the shared scaffold. The presence of both DBTFP-1 and DBTFP-2 underscores the potential of modifications within this chemical class for modulating biological properties.

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1l)

Compound Description: Compound 1l is a thiophene-2-carboxamide derivative investigated for its anticancer properties []. This compound demonstrates significant VEGFR1 inhibition (IC50 = 2.5 μM) and exhibits anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration []. Additionally, it shows P-gp efflux pump inhibitory activity and enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells [].

Relevance: Although Compound 1l lacks the exact 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety present in (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, it possesses the structurally similar benzo[d][1,3]dioxol-5-yl group []. This similarity highlights the relevance of exploring compounds with variations in the heterocyclic ring system while maintaining a similar overall structure. The biological activities observed for Compound 1l further emphasize the potential of these structural motifs in drug discovery.

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide (Compound 1m)

Compound Description: This thiophene-2-carboxamide derivative, Compound 1m, closely resembles Compound 1l, featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group instead of benzo[d][1,3]dioxol-5-yl []. This compound demonstrates VEGFR1 inhibition (IC50 = 1.9 μM) and anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration []. It also inhibits P-gp efflux pumps and enhances the anticancer activity of doxorubicin in human colorectal carcinoma LS180 cells [].

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin -6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino) piperidin-1-yl)methanone (Compound 35b)

Compound Description: This compound, designated as 35b, is a potent and selective JNK3 inhibitor (IC50 = 9.7 nM) exhibiting neuroprotective effects against amyloid β-induced neuronal cell death []. Its design involved modifying a benzimidazole scaffold with aryl groups and hydroxylation, leading to improved potency and selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2) [].

Relevance: Compound 35b shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, highlighting the recurrence of this structural motif across different compound classes []. Notably, Compound 35b incorporates this group within a complex, multi-ring system, illustrating its versatility in medicinal chemistry and its potential application in targeting various therapeutic areas.

N-(4-(1-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5-diphenyl-1H-imidazol-2-yl)naphthalen-4-yl)phenyl)-N-phenylbenzenamine (DDPB)

Compound Description: DDPB is a deep blue emitter designed for use in organic light-emitting devices (OLEDs) []. It exhibits strong orbital-coupling transitions, leading to efficient deep blue emission at 435 nm with a good external quantum efficiency [].

Relevance: DDPB incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit within its structure, showcasing the application of this group in materials science and specifically in OLED technology []. While the target compound, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, might not be intended for OLED applications, this connection highlights the diverse applications of this structural motif beyond traditional medicinal chemistry.

2-(1-(9H-carbazol-9-yl)naphthalen-4-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CDDPI)

Compound Description: CDDPI is another blue emissive material designed for OLEDs, exhibiting enhanced singlet exciton utilization due to its small singlet-triplet splitting []. It has demonstrated higher electroluminescent efficiencies compared to its structural analogue, DBDPA [].

Relevance: Similar to DDPB, CDDPI utilizes the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit within its structure for OLED applications []. This further emphasizes the versatility of this group in materials science and its relevance beyond the scope of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.

Relevance: Like CDDPI, DBDPA incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit for OLED applications []. This further supports the versatility of this group in material science and reinforces the broader context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.

N-(4-(10-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazol-2-yl)anthracen-9-yl)phenyl)-N-phenylbenzenamine (DPIAPPB)

Compound Description: DPIAPPB is a multifunctional, thermally stable blue emitter with a hybridized local charge transfer state (HLCT) and hot exciton properties, making it suitable for OLED applications []. Despite its high photoluminescence quantum yield, its device efficiency is slightly lower compared to its analogue, CADPPI [].

Relevance: DPIAPPB, similar to other OLED materials discussed, incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit in its structure []. This emphasizes the consistent utilization of this structural motif in materials science, specifically for developing efficient blue emitters in OLED technology, and reinforces the broader context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.

2-(10-(9H-carbazol-9-yl)anthracen-9-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-phenanthro[9,10-d]imidazole (CADPPI)

Compound Description: CADPPI is a multifunctional blue emitter with high thermal stability, HLCT, and hot exciton properties, making it suitable for OLEDs []. It exhibits high photoluminescence quantum yield and its device performance exceeds that of DPIAPPB, demonstrating high current efficiency, power efficiency, and external quantum efficiency [].

Relevance: Similar to DPIAPPB, CADPPI incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit in its structure, specifically for enhancing its performance as a blue emitter in OLED devices []. This reinforces the significance of this structural element in material science and broadens the context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications beyond traditional medicinal chemistry.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole (Compound 1)

Compound Description: This compound, designated as Compound 1, is a blue-emissive phenanthroimidazole derivative designed for use in non-doped organic light-emitting devices (OLEDs) []. It exhibits a triplet-triplet annihilation (TTA) process due to 2ET1 > ES1, which contributes to its electroluminescent properties [].

Relevance: Compound 1 shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, indicating the continued importance of this structural motif in materials science, particularly in the development of OLED technologies []. This connection highlights the diverse applications of this structural element beyond its potential uses in medicinal chemistry.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole (Compound 2)

Compound Description: This compound, designated as Compound 2, is another blue-emissive phenanthroimidazole derivative designed for OLED applications []. Like Compound 1, it also exhibits a triplet-triplet annihilation (TTA) process, contributing to its electroluminescent properties []. The presence of a methoxy group on the naphthalene ring distinguishes it from Compound 1, potentially influencing its electronic and optical properties.

Relevance: Compound 2, similar to Compound 1, shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, demonstrating the consistent use of this structural motif in the development of OLED materials []. The inclusion of both compounds highlights the exploration of structural variations within this class of compounds for optimizing their properties in OLED applications.

1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole (Compound 3)

Compound Description: Compound 3, a blue-emissive pyrenyl dihydrobenzodioxin phenanthroimidazole derivative, is designed for non-doped OLEDs and exhibits efficient blue emission at 450 nm []. Its high luminance, power efficiency, and external quantum efficiency are attributed to the TTA contribution to the electroluminescent process [].

Relevance: Like the previous OLED materials, Compound 3 incorporates the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit within its structure []. This consistent utilization emphasizes the importance of this structural element in materials science, specifically in the development of OLED technologies, and reinforces the broader context of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone's potential applications.

(4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2,6-dimethoxybenzyl)-D-serine

Compound Description: This compound, a hybrid of two known bioactive scaffolds, was identified as a potent inhibitor of the PD-1/PD-L1 interaction, an immune checkpoint utilized by cancer cells [, ]. With an IC50 of 339.9 nM, its potency surpasses that of the known bioactive compound from which it was derived [, ].

Relevance: This potent PD-1/PD-L1 inhibitor shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl unit with (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, further showcasing the recurring presence and significance of this structural motif in medicinal chemistry [, ]. The identification of this inhibitor through scaffold hopping, a technique for combining elements of known bioactive molecules, underscores the potential of leveraging such approaches for discovering novel therapeutics with enhanced properties.

5-(4-(2,3-dihydrobenzo [b] [, ]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H, 3H)-dione (Compound I)

Compound Description: Compound I, a Uracil-5-Tertiary Sulfonamide, was investigated computationally using DFT methods with B3LYP/6-31+G(d,p) and B3LYP/6-311+G(2d,p) basis sets []. The study focused on predicting NMR (1H, 13C), FT-Raman, FT-IR, and UV-Vis spectral data []. Additionally, pharmacokinetic properties (ADMET), drug similarity, bioactivity scores, logP, and pKa were calculated using various software tools like Molinspiration, pkCSM, SwissADME, and ChemAxon [].

Relevance: Compound I, like many other compounds in this list, contains the 2,3-dihydrobenzo[b][1,4]dioxin moiety within its structure. This recurring presence highlights the versatility of this group in medicinal chemistry and its potential for influencing various physicochemical and pharmacokinetic properties []. Comparing Compound I to (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone further emphasizes the importance of understanding how subtle structural changes can impact a compound's overall profile.

N-butyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (Compound II)

Compound Description: Compound II, another Uracil-5-Tertiary Sulfonamide, was subjected to the same computational investigations as Compound I, including DFT calculations for spectral data prediction and assessments of physicochemical and pharmacokinetic properties using various software tools [].

Relevance: While Compound II lacks the 2,3-dihydrobenzo[b][1,4]dioxin moiety found in (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and Compound I, its inclusion in the study alongside Compound I suggests an exploration of structural variations within the Uracil-5-Tertiary Sulfonamide class []. This comparison helps understand how incorporating specific structural motifs, like the 2,3-dihydrobenzo[b][1,4]dioxin group, can influence a compound's overall profile, including its potential therapeutic applications.

Properties

CAS Number

897475-71-7

Product Name

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone

Molecular Formula

C21H21N3O3S

Molecular Weight

395.48

InChI

InChI=1S/C21H21N3O3S/c1-14-3-2-4-18-19(14)22-21(28-18)24-9-7-23(8-10-24)20(25)15-5-6-16-17(13-15)27-12-11-26-16/h2-6,13H,7-12H2,1H3

InChI Key

SXALFTHPKCCXBT-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.